

Application Notes for Western Blotting of Acetylated Tubulin

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Compound of Interest

Compound Name: NR160

Cat. No.: B15588240

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Introduction

Alpha-tubulin is a critical component of microtubules, which are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The post-translational acetylation of α -tubulin at lysine-40 (K40) is a key modification associated with stable microtubules.[1] This modification is regulated by the interplay of α -tubulin acetyltransferases (α TATs) and histone deacetylases (HDACs), notably HDAC6 and SIRT2.[1] The detection and quantification of acetylated α -tubulin by Western blotting are crucial for research in neurobiology, cancer biology, and drug development, as changes in its levels are implicated in various diseases and are a target for therapeutic intervention.

Antibody Selection

Initial searches for an antibody designated "**NR160**" did not yield specific results. Therefore, these application notes utilize the well-characterized and widely published monoclonal antibody clone 6-11B-1 as a representative antibody for the detection of acetylated α -tubulin.

The 6-11B-1 antibody is a mouse monoclonal antibody that specifically recognizes the acetylated form of α -tubulin at lysine-40. It does not cross-react with non-acetylated α -tubulin. [2] This antibody is validated for use in Western blotting across a range of species, including human, mouse, and rat.[3][4]

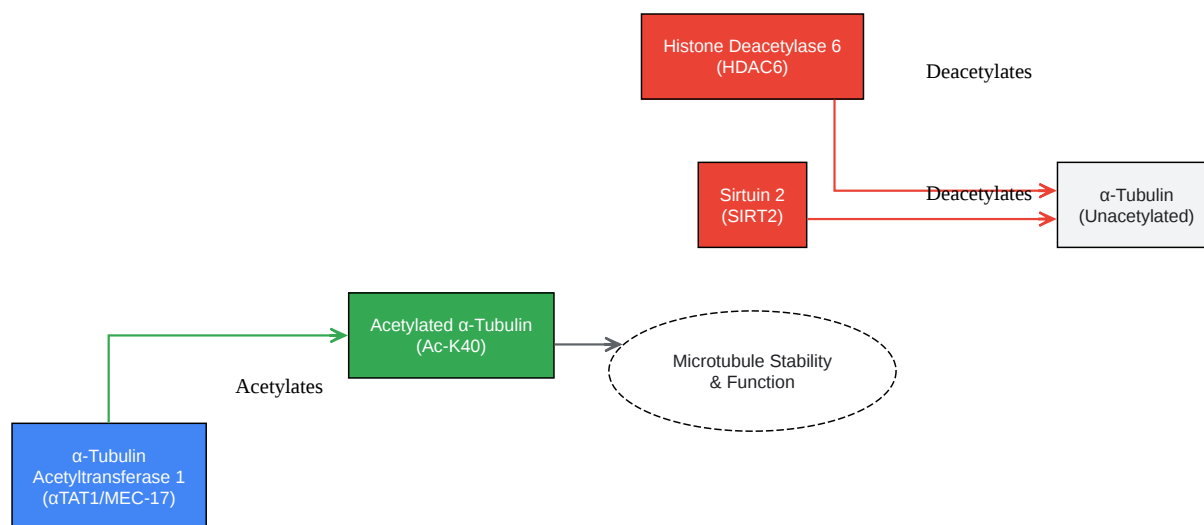
Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of the anti-acetylated α -tubulin antibody (clone 6-11B-1) in Western blotting.

Parameter	Value	Source(s)
Clone	6-11B-1	[2] [3]
Isotype	Mouse IgG2b	[2] [3]
Target	Acetylated α -tubulin (Lys40)	
Predicted/Observed Molecular Weight	~55 kDa	[3] [4]
Recommended WB Dilution	1:1000 - 1:5000 (or 1-3 μ g/mL)	[2] [4] [5]
Positive Control Lysates	HeLa, NIH3T3, PC-12, Rat Brain	[3] [4]
Induction of Acetylation	Treatment with HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate)	[6] [7]

Signaling Pathway

The acetylation of α -tubulin is a reversible process controlled by specific enzymes. This pathway diagram illustrates the key regulators of α -tubulin acetylation.



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Caption: Regulation of α -tubulin acetylation at Lysine-40.

Experimental Protocols

This section provides a detailed protocol for the detection of acetylated α -tubulin by Western blotting using the 6-11B-1 monoclonal antibody.

I. Cell Lysis and Protein Extraction

- Preparation: Place cell culture dishes on ice and wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
- Lysis: Add ice-cold RIPA lysis buffer (see composition below) with freshly added protease and phosphatase inhibitors to the cells. A common recommendation is 100-200 μ L of buffer for a 10 cm dish.

- RIPA Buffer Composition: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS.[8]
- Harvesting: Scrape the cells off the dish using a cold cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
- Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.[8]
- Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
- Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

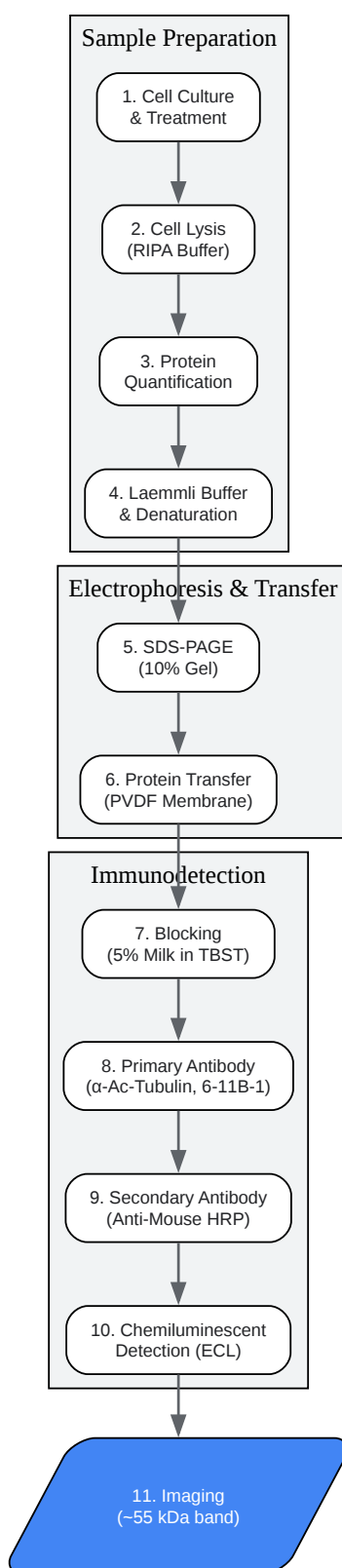
II. SDS-PAGE and Protein Transfer

- Sample Preparation: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer.[8][9]
 - 2x Laemmli Buffer Composition: 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris-HCl (pH 6.8).[9]
- Denaturation: Boil the samples at 95-100°C for 5 minutes.
- Gel Electrophoresis: Load 10-25 µg of total protein per lane onto a 10% SDS-polyacrylamide gel.[10] Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10][11] A wet transfer at 100V for 1-1.5 hours in a cold room is a common procedure.[12]
 - Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.

III. Immunoblotting and Detection

- **Blocking:** After transfer, rinse the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for at least 1 hour at room temperature with gentle agitation.[\[10\]](#)
- **Primary Antibody Incubation:** Dilute the anti-acetylated α -tubulin antibody (clone 6-11B-1) to a final concentration of 1:1000 to 1:2000 in the blocking buffer. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle rocking.[\[7\]](#)[\[10\]](#)
- **Washing:** Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[\[10\]](#)
- **Secondary Antibody Incubation:** Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody, diluted in blocking buffer according to the manufacturer's recommendations (e.g., 1:2000 to 1:5000), for 1 hour at room temperature.
- **Final Washes:** Wash the membrane again three times for 10 minutes each with TBST.
- **Detection:** Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions and apply it to the membrane.[\[7\]](#)
- **Imaging:** Capture the chemiluminescent signal using a CCD-based imager or by exposing the membrane to X-ray film. The expected band for acetylated α -tubulin will be at approximately 55 kDa.[\[4\]](#)

Experimental Workflow Diagram



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Caption: Western blot workflow for acetylated α -tubulin.

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